molecular formula C18H17N3O3 B2911551 N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine CAS No. 1022917-21-0

N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine

Cat. No.: B2911551
CAS No.: 1022917-21-0
M. Wt: 323.352
InChI Key: WHBNARTTXRIRMW-UHFFFAOYSA-N
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Description

N²-Benzyl-N-(2-cyanophenyl)-alpha-asparagine is a synthetic asparagine derivative characterized by a benzyl group at the N² position and a 2-cyanophenyl substituent at the N-terminal. This compound belongs to a class of modified amino acids designed to study structure-activity relationships in peptide-based therapeutics or enzyme inhibitors. Its synthesis likely involves multi-step reactions, including protective group strategies (e.g., benzyl or cyanophenyl incorporation) and condensation steps, as seen in analogous compounds .

Properties

IUPAC Name

3-(benzylamino)-4-(2-cyanoanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c19-11-14-8-4-5-9-15(14)21-18(24)16(10-17(22)23)20-12-13-6-2-1-3-7-13/h1-9,16,20H,10,12H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBNARTTXRIRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CC(=O)O)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N-(2-cyanophenyl)-alpha-asparagine typically involves multi-step organic reactions. One common approach is the condensation of benzylamine with 2-cyanobenzaldehyde to form an intermediate Schiff base, followed by the addition of alpha-asparagine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of N2-benzyl-N-(2-cyanophenyl)-alpha-asparagine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key factors include the selection of raw materials, reaction conditions, and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-benzyl-N-(2-cyanophenyl)-alpha-asparagine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Reactivity

  • Cyanophenyl vs. Benzylpenicillin Derivatives: Benzathine benzylpenicillin () contains a dibenzylethylenediamine salt structure. While unrelated in function, its benzyl groups highlight the role of aromatic substituents in enhancing solubility or stability—a property that the 2-cyanophenyl group in N²-benzyl-asparagine might exploit for targeted interactions (e.g., hydrogen bonding via the nitrile group) .

Purification and Yield Considerations

  • Low-Yield Cyclization: Cyclo[DLLA-Asp(OBzl)] synthesis () required purification via silica gel chromatography and recrystallization, yielding <25%. This suggests that N²-benzyl-asparagine derivatives with bulky substituents (e.g., 2-cyanophenyl) may face similar challenges in isolation, necessitating optimized chromatographic conditions .

Stability and Reactivity

  • Transesterification Risks: The failure to synthesize Cyclo[DLLA-Asp(OBzl)] via direct methods () underscores the instability of benzyl esters under certain conditions. For N²-benzyl-asparagine, the presence of a cyanophenyl group (electron-withdrawing) could mitigate such side reactions compared to electron-donating benzyl esters .

Data Table: Key Properties of Compared Compounds

Compound Key Substituents Synthesis Yield Key Challenges Reference
N²-Benzyl-N-(2-cyanophenyl)-α-Asn Benzyl, 2-cyanophenyl Not reported Potential transesterification
Cyclo[DLLA-Asp(OBzl)] Benzyl ester <25% Transesterification
N’-Benzyl-proline sulfamide Benzyl, hydroxyethyl Moderate Multi-step synthesis
Benzathine benzylpenicillin Dibenzylethylenediamine High Salt formation stability

Research Implications and Gaps

The provided evidence highlights critical factors for designing N²-benzyl-asparagine analogues:

  • Synthetic Optimization : Adoption of high-dilution conditions (as in ) may improve cyclization efficiency.
  • Functional Group Engineering: The 2-cyanophenyl group’s electronic properties could enhance binding specificity in enzyme inhibition compared to simpler benzyl derivatives.
  • Data Limitations: Direct experimental data on N²-benzyl-N-(2-cyanophenyl)-alpha-asparagine remain absent, necessitating further studies on its pharmacokinetics and reactivity.

Biological Activity

N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a benzyl group and a cyanophenyl moiety attached to the asparagine backbone. This unique structure may contribute to its biological activities, particularly in interacting with biological macromolecules such as proteins and nucleic acids.

Biological Activity Overview

Research indicates that this compound exhibits antitumor and antimicrobial properties. The following sections detail specific studies and findings related to these activities.

Antitumor Activity

  • Cell Line Studies :
    • A study evaluated the compound's cytotoxic effects on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results indicated significant cytotoxicity, with IC50 values suggesting effectiveness in inhibiting cell proliferation.
    • In 2D culture assays, the compound demonstrated higher efficacy compared to 3D cultures, indicating that the microenvironment can influence its activity .
  • Mechanism of Action :
    • The proposed mechanism involves binding to DNA and inhibiting DNA-dependent enzymes, which is a common pathway for antitumor agents. This interaction may lead to apoptosis in cancer cells, although further studies are needed to elucidate the exact pathways involved .

Antimicrobial Activity

  • The compound has also shown promising antimicrobial effects against various bacterial strains. In vitro studies reported significant inhibition of bacterial growth, suggesting its potential as a new antimicrobial agent .

Comparative Analysis of Biological Activity

Activity Type Cell Line/Organism IC50 Value (µM) Effectiveness
AntitumorA5496.26 ± 0.33High
AntitumorHCC8276.48 ± 0.11High
AntimicrobialVarious BacteriaNot specifiedSignificant

Case Studies

  • A notable case study involved the use of this compound in a modified medium for yeast cultures, where it served as an effective nitrogen source, enhancing the production of secreted proteins like mouse alpha-amylase. This application highlights its versatility beyond direct therapeutic uses .

Future Directions

Further research is warranted to explore:

  • In vivo studies : To assess the therapeutic efficacy and safety profile of this compound.
  • Mechanistic Studies : To understand the biochemical pathways influenced by this compound.
  • Structure-Activity Relationship (SAR) : To identify modifications that could enhance its biological activity or reduce toxicity.

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